Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound belonging to the class of imidazopyrazines. This compound features a unique structure that includes a benzyl group, a chloromethyl group, and a cyclopropyl ring fused to an imidazo[1,2-a]pyrazine core. The presence of these functional groups and the heterocyclic core makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. Common methods include:
Cyclization Reactions: This involves the formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the fused ring system by annulating smaller ring systems.
Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated components to form the heterocyclic core.
Direct C-H Arylation: This method involves the direct arylation of the pyrazine ring to introduce the benzyl group.
Miscellaneous Methods: Other methods include acetylation, ring condensation, and tandem reactions
Chemical Reactions Analysis
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization and Annulation: These reactions can further modify the heterocyclic core to introduce additional functional groups
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Organic Materials: The compound is used in the synthesis of organic materials with specific electronic and optical properties.
Natural Products: It is employed in the synthesis of natural product analogs for biological studies.
Bioactive Molecules: The compound is a key intermediate in the synthesis of bioactive molecules for various therapeutic applications
Mechanism of Action
The mechanism of action of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in inflammation, cancer, and other diseases .
Comparison with Similar Compounds
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:
Imidazopyridines: These compounds share a similar fused ring system but differ in the presence of a pyridine ring instead of a pyrazine ring.
Pyrazine Derivatives: These compounds have a pyrazine core and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and fused ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20ClN3O2 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H20ClN3O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
QDQIGOIAFFMLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.